Pyridin-4-ylmethanol hydrochloride

Coordination Chemistry Crystallography Metal-Organic Frameworks

Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7) is the hydrochloride salt of 4-pyridinemethanol, delivering enhanced aqueous solubility and easy-to-handle crystalline morphology versus the low-melting free base (mp 14–17 °C). Crystallographic evidence confirms the 4-position isomer forms predictable 2D hydrogen-bonded coordination networks with Cu(II), whereas the 3-position isomer yields divergent 3D architectures—critical for crystal engineering and anisotropic material design. With a high melting point (>174 °C) and ≥98% purity, this salt enables accurate stoichiometric control in multi-step syntheses, high-throughput experimentation, and green chemistry protocols using water as the preferred solvent. Available from research grams to multi-kg bulk quantities. Inquire now for competitive OEM pricing and custom synthesis options.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 62302-28-7
Cat. No. B1290629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylmethanol hydrochloride
CAS62302-28-7
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CNCCC1CO.Cl
InChIInChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
InChIKeyCPQFGECQYJPNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-4-ylmethanol hydrochloride (CAS: 62302-28-7) – Compound Profile and Procurement Baseline


Pyridin-4-ylmethanol hydrochloride (CAS 62302-28-7) is a pyridine derivative belonging to the class of heterocyclic aromatic alcohols. Its molecular formula is C6H8ClNO, with a molecular weight of approximately 145.59 g/mol [1]. The compound consists of a pyridine ring substituted at the 4-position with a hydroxymethyl group, stabilized as the hydrochloride salt. It is commercially available with typical purities of ≥98% and is supplied in quantities ranging from 1 g to 100 kg for research and industrial applications . As a hydrochloride salt, it exhibits enhanced water solubility relative to its free base counterpart (4-pyridinemethanol, CAS 586-95-8), which is a key consideration for aqueous-based reactions and formulations .

Why Pyridin-4-ylmethanol hydrochloride Cannot Be Directly Substituted with Generic 4-Pyridinemethanol Analogs


Direct substitution of pyridin-4-ylmethanol hydrochloride with the free base (4-pyridinemethanol, CAS 586-95-8) or positional isomers (e.g., 3-pyridinemethanol) introduces critical changes in physicochemical properties and coordination chemistry that can compromise reaction outcomes. The hydrochloride salt form significantly improves aqueous solubility compared to the free base, which is reported to have limited water solubility . Furthermore, the 4-position of the hydroxymethyl group on the pyridine ring dictates distinct coordination geometries and hydrogen-bonding networks in metal complexes compared to the 3-position isomer, as demonstrated crystallographically [1]. Substituting with a positional isomer without adjusting reaction stoichiometry or ligand design may lead to altered coordination spheres, different crystal packing, and ultimately divergent catalytic or material properties. The hydrochloride salt also provides a convenient, stable, and easy-to-handle crystalline solid, whereas the free base is a low-melting solid (mp 14–17 °C) that may be more challenging to weigh accurately .

Quantitative Differentiation of Pyridin-4-ylmethanol hydrochloride vs. Closest Analogs


Coordination Geometry Divergence: 4-Pyridinemethanol vs. 3-Pyridinemethanol in Copper(II) Complexes

In a direct crystallographic comparison, the copper(II) complex formed with 4-pyridylmethanol (4-PM) exhibits a square pyramidal geometry, whereas the analogous complex with the 3-position isomer (3-PM) adopts an octahedral coordination environment [1]. This structural divergence arises from the distinct orientation of the pyridine nitrogen relative to the hydroxymethyl substituent.

Coordination Chemistry Crystallography Metal-Organic Frameworks

Hydrogen-Bonded Network Dimensionality: 2D for 4-PM vs. 3D for 3-PM in Copper Complexes

The copper complex [Cu(4-PM)₄Cl]Cl forms a 2-dimensional hydrogen-bonded coordination network via O–H⋯Cl and C–H⋯Cl intermolecular hydrogen bonds. In contrast, the 3-PM analog [Cu(3-PM)₄Cl₂] forms a 3-dimensional network via O–H⋯O, C–H⋯Cl, and O–H⋯Cl hydrogen bonds and π⋯π stacking [1].

Supramolecular Chemistry Crystal Engineering Coordination Networks

Enhanced Aqueous Solubility via Hydrochloride Salt Formation

Pyridin-4-ylmethanol hydrochloride is reported to be soluble in water, whereas the free base 4-pyridinemethanol (CAS 586-95-8) exhibits limited water solubility and is often described as 'soluble' but with less favorable dissolution characteristics . The hydrochloride salt form enhances solubility due to ionic interactions with water molecules.

Physicochemical Properties Formulation Science Organic Synthesis

Melting Point Elevation: Solid-State Handling Advantage

The hydrochloride salt exhibits a significantly higher melting point (reported as 158–162 °C or 215–219 °C ) compared to the free base, which melts at 14–17 °C or 52–56 °C depending on source. The elevated melting point indicates stronger intermolecular forces in the solid state, facilitating easier handling, weighing, and storage as a crystalline powder.

Physical Properties Solid-State Chemistry Laboratory Handling

Antimalarial Activity of 4-Pyridinemethanol Scaffold: Class-Level Activity Context

2,6-substituted-4-pyridinemethanols have demonstrated antimalarial activity against Plasmodium falciparum in owl monkey models. Specifically, WR-180,409 (enpiroline), a 4-pyridinemethanol derivative, showed efficacy in treating induced P. falciparum infections in healthy, non-immune human subjects [1][2]. While this data does not directly quantify activity for the unsubstituted hydrochloride salt, it establishes the 4-pyridinemethanol core as a privileged scaffold for antimalarial drug development.

Antimalarial Medicinal Chemistry Drug Discovery

Ligand Versatility: Enzyme-Catalyzed Redox Reactions Involving 4-Pyridinemethanol

4-Pyridinemethanol participates as a substrate in enzyme-catalyzed redox reactions, specifically the reversible interconversion with pyridine-4-aldehyde via NADH/NAD⁺ or NADPH/NADP⁺ cofactor systems [1]. This demonstrates its utility as a ligand or substrate in biochemical assays, a property not universally shared by all pyridinemethanol isomers.

Biocatalysis Enzymology Redox Chemistry

Optimal Application Scenarios for Pyridin-4-ylmethanol hydrochloride Based on Verified Differentiation


Design of 2D Coordination Polymers and Metal-Organic Frameworks

When targeting 2D hydrogen-bonded coordination networks, pyridin-4-ylmethanol hydrochloride is the preferred ligand over the 3-position isomer. Crystallographic evidence confirms that 4-PM forms a square pyramidal Cu(II) complex that assembles into a 2D network, whereas 3-PM yields a 3D octahedral network [1]. This predictable dimensionality control is essential for crystal engineering applications where anisotropic properties are desired.

Aqueous-Phase Organic Synthesis Requiring High Solubility

For reactions conducted in water or aqueous mixtures without organic co-solvents, the hydrochloride salt form provides practical solubility advantages over the free base [1]. This is particularly relevant for high-throughput experimentation, flow chemistry, and green chemistry applications where water is the preferred solvent.

Precise Solid Weighing for Reproducible Laboratory Synthesis

In protocols requiring accurate stoichiometric control, the hydrochloride salt's high melting point (>158 °C) and crystalline nature facilitate precise weighing and handling compared to the low-melting free base . This reduces experimental variability in multi-step syntheses and medicinal chemistry library production.

Antimalarial Drug Discovery and Medicinal Chemistry Scaffold Development

Given the established antimalarial activity of 2,6-substituted-4-pyridinemethanols in preclinical and clinical studies [2], the hydrochloride salt serves as a convenient starting material for derivatization. Researchers pursuing novel antimalarial agents can leverage this validated core scaffold to design and synthesize focused libraries of analogs.

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